molecular formula C10H18F2N2O2 B3049418 tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate CAS No. 2055848-75-2

tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B3049418
CAS No.: 2055848-75-2
M. Wt: 236.26
InChI Key: QQCPPJQFZYGBHZ-ZETCQYMHSA-N
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Description

tert-Butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate: is a chemical compound that features a piperidine ring substituted with an amino group and two fluorine atoms The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and stability to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate typically involves the protection of the amino group and the introduction of the tert-butyl group. One common method is the reaction of the corresponding piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the tert-butyl group, yielding the free amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the free amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the activity of piperidine derivatives. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features can be leveraged to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.

Industry: In the industrial sector, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate involves its interaction with molecular targets through its amino and fluorine groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound for its targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • tert-Butyl (3S)-3-amino-4-phenylbutanoate
  • tert-Butyl (3S)-3-amino-4-methylpiperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms on the piperidine ring. This fluorine substitution can significantly alter the compound’s electronic properties, reactivity, and biological activity. The tert-butyl group provides additional stability and steric effects, making this compound distinct in its class.

Properties

IUPAC Name

tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-10(11,12)7(13)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCPPJQFZYGBHZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H](C1)N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131808
Record name 1-Piperidinecarboxylic acid, 3-amino-4,4-difluoro-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055848-75-2
Record name 1-Piperidinecarboxylic acid, 3-amino-4,4-difluoro-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055848-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-amino-4,4-difluoro-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL (3S)-3-AMINO-4,4-DIFLUOROPIPERIDINE-1-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (3S)-3-amino-4,4-difluoropiperidine-1-carboxylate
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